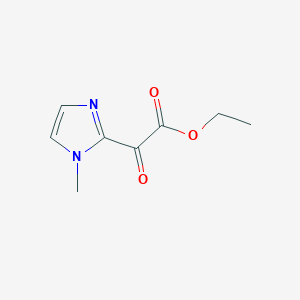

(1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid ethyl ester

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(1-methylimidazol-2-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-3-13-8(12)6(11)7-9-4-5-10(7)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHSIGMMKGIGDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=NC=CN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400095 | |

| Record name | (1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62366-58-9 | |

| Record name | (1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid ethyl ester, a key building block in medicinal chemistry and drug development. This document outlines a plausible and chemically sound synthesis pathway, supported by detailed experimental protocols derived from analogous reactions, quantitative data, and a visual representation of the synthetic route.

Introduction

This compound, with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol , is a functionalized imidazole derivative.[1] The presence of the α-keto ester functionality at the 2-position of the 1-methylimidazole ring makes it a versatile intermediate for the synthesis of a variety of more complex heterocyclic compounds with potential biological activity.

Proposed Synthesis Pathway

The most direct and plausible method for the synthesis of this compound is the acylation of 1-methylimidazole with ethyl oxalyl chloride (also known as ethyl chlorooxoacetate). This reaction is a nucleophilic acyl substitution where the nucleophilic nitrogen of 1-methylimidazole attacks the electrophilic carbonyl carbon of the acid chloride.

The proposed reaction mechanism involves the formation of an N-acylimidazolium intermediate, which then likely undergoes a rearrangement or subsequent reaction steps to yield the final C-acylated product at the C2 position. The C2 position of the imidazole ring is known to be susceptible to electrophilic attack, especially after initial N-acylation which can activate the ring.

Experimental Protocol

Reaction Scheme:

Materials:

-

1-Methylimidazole (freshly distilled)

-

Ethyl oxalyl chloride

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (TEA) or other suitable non-nucleophilic base

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 1-methylimidazole (1.0 equivalent) and anhydrous dichloromethane (DCM, approximately 10 mL per mmol of 1-methylimidazole).

-

Addition of Base: Triethylamine (1.1 equivalents) is added to the stirred solution. The mixture is cooled to 0 °C in an ice bath.

-

Addition of Acylating Agent: Ethyl oxalyl chloride (1.05 equivalents) is dissolved in anhydrous DCM (approximately 5 mL per mmol) and added dropwise to the cooled reaction mixture via the dropping funnel over a period of 30 minutes. The reaction temperature should be maintained at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: Upon completion of the reaction, the mixture is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Quantitative Data

Due to the absence of a dedicated publication on this specific synthesis, the following table presents expected and representative data based on similar acylation reactions of imidazoles.

| Parameter | Expected Value | Notes |

| Yield | 60-80% | Yields for acylation of N-alkylimidazoles can vary depending on the specific substrate and reaction conditions. |

| Physical State | White to off-white solid | |

| Molecular Formula | C8H10N2O3 | [1] |

| Molecular Weight | 182.18 g/mol | [1] |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.15 (d, J=1.6 Hz, 1H), 6.90 (d, J=1.6 Hz, 1H), 4.40 (q, J=7.2 Hz, 2H), 3.95 (s, 3H), 1.40 (t, J=7.2 Hz, 3H). | Predicted chemical shifts. Actual values may vary. |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 178.0, 162.0, 145.0, 128.0, 125.0, 63.0, 35.0, 14.0. | Predicted chemical shifts. Actual values may vary. |

| IR (KBr, cm⁻¹) | ~1730 (C=O, ester), ~1680 (C=O, ketone), ~1540 (C=N) | Characteristic stretching frequencies for the functional groups. |

| Mass Spectrometry (ESI+) | m/z: 183.07 [M+H]⁺ |

Visualization of the Synthesis Pathway

The following diagram illustrates the proposed synthesis pathway for this compound.

Caption: Proposed synthesis of this compound.

Safety Considerations

-

Ethyl oxalyl chloride is corrosive and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

1-Methylimidazole is a flammable liquid and an irritant. Handle with care in a well-ventilated area.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.

-

The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.

Conclusion

This technical guide provides a detailed and practical pathway for the synthesis of this compound. The proposed acylation reaction of 1-methylimidazole with ethyl oxalyl chloride is a robust and efficient method for accessing this valuable synthetic intermediate. The provided experimental protocol, based on established chemical principles, offers a solid foundation for researchers to successfully synthesize this compound in a laboratory setting. Further optimization of reaction conditions may be necessary to achieve maximum yield and purity.

References

An In-depth Technical Guide to the Synthesis of Ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis is predicated on the acylation of 1-methylimidazole, a common and effective method for the functionalization of the imidazole ring. This document outlines the probable reaction pathway, provides a detailed experimental protocol based on analogous chemical transformations, and presents relevant data in a structured format.

Proposed Synthetic Pathway

The synthesis of ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate can be achieved via the nucleophilic acyl substitution of 1-methylimidazole with ethyl oxalyl chloride. This reaction is analogous to the well-established acylation of imidazoles. The lone pair of electrons on the N-1 nitrogen of 1-methylimidazole attacks the electrophilic carbonyl carbon of ethyl oxalyl chloride, leading to the formation of an acylimidazolium intermediate. Subsequent rearrangement and loss of a proton would yield the desired product.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis of ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate.

| Compound | Role | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equiv. | Quantity | CAS Number |

| 1-Methylimidazole | Starting Material | C₄H₆N₂ | 82.10 | 1.0 | User-defined | 616-47-7 |

| Ethyl Oxalyl Chloride | Reagent | C₄H₅ClO₃ | 136.53 | 1.1 | User-defined | 4755-77-5 |

| Triethylamine | Base | C₆H₁₅N | 101.19 | 1.2 | User-defined | 121-44-8 |

| Dichloromethane | Solvent | CH₂Cl₂ | 84.93 | - | User-defined | 75-09-2 |

| Ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate | Product | C₈H₁₀N₂O₃ | 182.18 | - | Theoretical Yield | 62366-58-9 |

Experimental Protocol

This protocol is a detailed methodology for the synthesis of ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate based on established principles of acylation reactions involving imidazoles.

Materials:

-

1-Methylimidazole

-

Ethyl oxalyl chloride

-

Triethylamine (anhydrous)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-methylimidazole (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Addition of Base: To the cooled solution, add anhydrous triethylamine (1.2 eq) dropwise while maintaining the temperature at 0 °C.

-

Addition of Acylating Agent: In a separate, dry dropping funnel, prepare a solution of ethyl oxalyl chloride (1.1 eq) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, quench the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate.

Visualizations

The following diagrams illustrate the proposed synthetic workflow.

Caption: Proposed workflow for the synthesis of the target compound.

Caption: Plausible reaction mechanism for the acylation of 1-methylimidazole.

An In-depth Technical Guide to the Reaction of 1-Methylimidazole and Ethyl Chlorooxoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the reaction mechanism between 1-methylimidazole and ethyl chlorooxoacetate. It includes a plausible reaction pathway, experimental protocols derived from related syntheses, and a summary of relevant quantitative data. Visual diagrams are provided to illustrate the reaction mechanism and a typical experimental workflow.

Core Reaction Mechanism

The reaction between 1-methylimidazole and ethyl chlorooxoacetate is anticipated to proceed via a nucleophilic acyl substitution mechanism. In this reaction, the lone pair of electrons on one of the nitrogen atoms of the 1-methylimidazole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride in ethyl chlorooxoacetate. This leads to the formation of a tetrahedral intermediate, which then collapses to form the final product, an imidazolium salt, with the expulsion of the chloride ion as a leaving group.

The resulting product is a 1-methyl-3-(ethoxycarbonyl)imidazolium chloride, an ionic liquid. The formation of this stable imidazolium salt drives the reaction to completion.

Physicochemical Properties of Reactants

| Property | 1-Methylimidazole | Ethyl Chlorooxoacetate |

| Molecular Formula | C4H6N2 | C4H5ClO3 |

| Molar Mass | 82.10 g/mol | 136.53 g/mol [1] |

| Appearance | Colorless to yellow liquid | Liquid[1] |

| Boiling Point | 198 °C | 135 °C[1] |

| Density | 1.03 g/mL | 1.222 g/mL at 25 °C[1] |

| CAS Number | 616-47-7[2] | 4755-77-5[1] |

Spectroscopic Data for a Representative Imidazolium Product

The following table summarizes key spectroscopic data for a structurally similar imidazolium salt, 1-butyl-3-methylimidazolium chloride ([BMIM]Cl), which can serve as a reference for the expected product.

| Spectroscopic Data | 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) |

| FTIR (cm⁻¹) | 2973 & 2870 (aliphatic C-H stretching), 3330–3450 (quaternary amine salt), 1635 & 1600 (C=C and C=N stretching), 840 (C-N stretching)[2] |

| ¹H-NMR (CDCl₃, δ ppm) | 9.66 (s, 1H), 7.42 (t, 1H), 7.18 (t, 1H), 4.11 (t, 2H), 3.79 (s, 3H), 1.27 (t, 3H) (for the ethyl analog, EMIMBr)[3] |

| ¹³C-NMR | Data for [BMIM]Cl is available in the literature and would show characteristic peaks for the imidazolium ring and the butyl and methyl substituents.[2] |

Generalized Experimental Protocol

The following is a generalized experimental protocol for the synthesis of an imidazolium chloride, adapted from procedures for similar reactions.[2][4][5] This protocol should be optimized for the specific reaction between 1-methylimidazole and ethyl chlorooxoacetate.

Materials:

-

1-Methylimidazole (distilled)

-

Ethyl chlorooxoacetate

-

Anhydrous ethyl acetate (or another suitable anhydrous solvent like toluene or acetonitrile)

-

Two-necked round-bottom flask

-

Stirring apparatus

-

Reflux condenser

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Set up the reaction apparatus under an inert atmosphere to exclude moisture.

-

To the two-necked round-bottom flask, add 1-methylimidazole and anhydrous ethyl acetate.

-

With stirring, slowly add an equimolar amount of ethyl chlorooxoacetate to the solution. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 45-75 °C) and maintain it for several hours to days, monitoring the reaction progress by a suitable method (e.g., TLC or NMR).[4]

-

Upon completion, a biphasic mixture or a precipitate may form. Cool the mixture to room temperature and then further cool in a freezer to promote crystallization or precipitation of the product.[4][5]

-

Isolate the product by decanting the solvent or by filtration.

-

Wash the crude product with fresh, dry ethyl acetate to remove any unreacted starting materials.[4]

-

For further purification, the product can be recrystallized from a suitable solvent system, such as acetonitrile/ethyl acetate.[4][5]

-

Dry the final product under vacuum to remove any residual solvent.

Visualizing the Reaction and Workflow

Caption: Reaction of 1-methylimidazole and ethyl chlorooxoacetate.

Caption: Generalized experimental workflow for imidazolium salt synthesis.

References

- 1. クロロオキソ酢酸エチル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rroij.com [rroij.com]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. rsc.org [rsc.org]

Physical and chemical properties of (1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of (1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid ethyl ester. Due to the limited availability of detailed experimental data for this specific compound in peer-reviewed literature, this guide also includes proposed experimental protocols for its synthesis and purification based on established chemical methodologies for related compounds.

Chemical and Physical Properties

This compound, with the CAS number 62366-58-9, is a heterocyclic compound incorporating an imidazole ring. Its structure and key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₃ | [1] |

| Molecular Weight | 182.18 g/mol | [1] |

| IUPAC Name | ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate | [2] |

| CAS Number | 62366-58-9 | [2][3][4] |

| Melting Point | 60 °C | [2] |

| 48-53 °C | ||

| Boiling Point (Predicted) | 306.8 ± 25.0 °C at 760 mmHg | [2] |

| InChI | 1S/C8H10N2O3/c1-3-13-8(12)6(11)7-9-4-5-10(7)2/h4-5H,3H2,1-2H3 | [2] |

| InChIKey | UFHSIGMMKGIGDH-UHFFFAOYSA-N | [2] |

| SMILES | CCOC(=O)C(=O)C1=NC=CN1C |

Spectral Data

2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet and a triplet), the methyl group on the imidazole ring (a singlet), and the two protons on the imidazole ring (two distinct signals in the aromatic region).

2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals for the eight distinct carbon atoms in the molecule, including the carbonyl carbons of the ester and ketone, the carbons of the imidazole ring, and the carbons of the ethyl and methyl groups.

2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit strong absorption bands characteristic of the carbonyl groups (C=O) of the ester and the α-keto group, likely in the range of 1680-1750 cm⁻¹. Other notable peaks would include C-N stretching vibrations from the imidazole ring and C-H stretching from the alkyl groups.

2.4. Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 182.18. Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and cleavage of the bond between the carbonyl groups.

Experimental Protocols

The following are proposed, generalized experimental protocols for the synthesis and purification of this compound based on established methods for the acylation of imidazoles and purification of related compounds.

3.1. Proposed Synthesis: Acylation of 1-Methylimidazole

A plausible synthetic route involves the acylation of 1-methylimidazole with a suitable acylating agent such as ethyl chlorooxoacetate or diethyl oxalate.

3.1.1. Materials

-

1-Methylimidazole

-

Ethyl chlorooxoacetate or Diethyl oxalate

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

A non-nucleophilic base (e.g., Triethylamine, N,N-Diisopropylethylamine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

3.1.2. Procedure

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylimidazole (1.0 equivalent) and the non-nucleophilic base (1.1 equivalents) in the anhydrous aprotic solvent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of ethyl chlorooxoacetate (1.1 equivalents) in the same anhydrous solvent to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

3.2. Proposed Purification

The crude product can be purified by column chromatography followed by recrystallization.

3.2.1. Materials

-

Crude this compound

-

Silica gel for column chromatography

-

Eluent system (e.g., a mixture of hexane and ethyl acetate)

-

Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexane)

3.2.2. Procedure

-

Prepare a silica gel column using the chosen eluent system.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

-

For further purification, dissolve the product in a minimal amount of a hot recrystallization solvent and allow it to cool slowly to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Mandatory Visualizations

Caption: Proposed workflow for the synthesis and purification of this compound.

Biological Activity

Specific biological activities or signaling pathway involvements for this compound have not been extensively reported in the available literature. However, the imidazole moiety is a common scaffold in many biologically active compounds, exhibiting a wide range of therapeutic properties. Further research is required to elucidate the specific biological profile of this particular ester.

Given the absence of specific signaling pathway data, a diagrammatic representation of a biological pathway is not feasible at this time. The provided workflow diagram illustrates the key experimental steps for the chemical synthesis and analysis of the compound.

References

CAS number 62366-58-9 chemical structure and properties

Discrepancy Identified in Chemical Identification

A critical discrepancy has been identified between the provided CAS number 62366-58-9 and the requested chemical, 6-acetyl-2,3,4,5-tetrahydropyridine.

Multiple chemical databases consistently associate CAS number 62366-58-9 with the compound Ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate . This is a different chemical entity from 6-acetyl-2,3,4,5-tetrahydropyridine.

The correct CAS number for 6-acetyl-2,3,4,5-tetrahydropyridine is 27300-27-2 .[1][2][3][4]

Due to this fundamental mismatch, it is not possible to provide an accurate and technically sound guide on 6-acetyl-2,3,4,5-tetrahydropyridine using the CAS number 62366-58-9. For the safety and accuracy of the intended scientific audience, this report will present the available information for both compounds to clarify their distinct identities.

Technical Data for CAS Number 62366-58-9

Chemical Name: Ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate[5][6]

Synonyms: (1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid ethyl ester, ethyl 2-(1-methylimidazol-2-yl)-2-oxoacetate[5]

Chemical Structure and Properties

The chemical structure of Ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate is characterized by a methylated imidazole ring attached to an ethyl oxoacetate group.

Chemical Structure:

A simplified representation of the chemical structure of Ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate.

Physicochemical Properties of Ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₃ | [5][6] |

| Molecular Weight | 182.18 g/mol | [5] |

| Melting Point | 60 °C | |

| Boiling Point | 306.8 ± 25.0 °C at 760 mmHg | |

| InChI Key | UFHSIGMMKGIGDH-UHFFFAOYSA-N | |

| SMILES | CCOC(=O)C(=O)C1=NC=CN1C | [6] |

Experimental Data and Protocols:

Technical Data for 6-acetyl-2,3,4,5-tetrahydropyridine

Correct CAS Number: 27300-27-2[1][2][3][4]

Chemical Name: 6-acetyl-2,3,4,5-tetrahydropyridine

Synonyms: 1-(3,4,5,6-Tetrahydro-2-pyridinyl)ethanone, 2-Acetyl-3,4,5,6-tetrahydropyridine[2][3]

Chemical Structure and Properties

6-acetyl-2,3,4,5-tetrahydropyridine is a key aroma compound found in baked goods like bread and popcorn, formed during the Maillard reaction.[3][9] It exists in equilibrium with its tautomer, 6-acetyl-1,2,3,4-tetrahydropyridine.[3]

Chemical Structure:

Chemical structure of 6-acetyl-2,3,4,5-tetrahydropyridine.

Physicochemical Properties of 6-acetyl-2,3,4,5-tetrahydropyridine

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO | [1][3] |

| Molecular Weight | 125.17 g/mol | [1][2] |

| Boiling Point | 200.00 to 203.00 °C @ 760.00 mm Hg | [2] |

| Density | 1.06 g/cm³ | [1] |

| Flash Point | 77 °C | [1] |

| InChI Key | GNZWXNKZMHJXNU-UHFFFAOYSA-N | [3] |

| SMILES | CC(=O)C1=NCCCC1 | [3] |

Biological Role and Synthesis:

6-acetyl-2,3,4,5-tetrahydropyridine is a known Maillard reaction product, contributing to the flavor profile of many cooked foods.[3][9] Its synthesis has been a subject of interest in food chemistry and organic synthesis. Several synthetic routes have been published in peer-reviewed journals, often focusing on high-yield methods for producing this important flavor compound.

References

- 1. chembk.com [chembk.com]

- 2. 6-Acetyl-2,3,4,5-tetrahydropyridine | C7H11NO | CID 520300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Acetyl-2,3,4,5-tetrahydropyridine - Wikipedia [en.wikipedia.org]

- 4. 6-acetyl-2,3,4,5-tetrahydropyridine - Wikidata [wikidata.org]

- 5. scbt.com [scbt.com]

- 6. PubChemLite - Ethyl 2-(1-methyl-1h-imidazol-2-yl)-2-oxoacetate (C8H10N2O3) [pubchemlite.lcsb.uni.lu]

- 7. sciforum.net [sciforum.net]

- 8. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

Technical Guide: Spectroscopic and Synthetic Profile of Ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate (CAS RN: 62366-58-9).[1] Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted spectroscopic data for 1H NMR, 13C NMR, and IR spectroscopy based on the known chemical structure. Predicted mass spectrometry data is also included. Furthermore, a detailed, plausible experimental protocol for the synthesis and characterization of the title compound is provided, adapted from established methods for analogous imidazole derivatives. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Chemical and Physical Properties

Ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate is a heterocyclic compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol .[1]

| Property | Value | Reference |

| IUPAC Name | ethyl (1-methyl-1H-imidazol-2-yl)(oxo)acetate | |

| Synonyms | (1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid ethyl ester, ethyl 2-(1-methylimidazol-2-yl)-2-oxoacetate | [1] |

| Molecular Formula | C8H10N2O3 | [1] |

| Molecular Weight | 182.18 g/mol | [1] |

| CAS Number | 62366-58-9 |

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate. It is important to note that these are not experimentally derived values but are based on established chemical shift and absorption frequency ranges for the respective functional groups.

Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.1-7.3 | s | 1H | Imidazole CH |

| ~7.0-7.2 | s | 1H | Imidazole CH |

| ~4.40 | q | 2H | -O-CH₂ -CH₃ |

| ~3.80 | s | 3H | N-CH₃ |

| ~1.40 | t | 3H | -O-CH₂-CH₃ |

Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~185 | C =O (keto) |

| ~163 | C =O (ester) |

| ~145 | Imidazole C -N |

| ~128 | Imidazole C H |

| ~125 | Imidazole C H |

| ~63 | -O-C H₂-CH₃ |

| ~35 | N-C H₃ |

| ~14 | -O-CH₂-C H₃ |

Predicted IR Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3150-3100 | C-H (aromatic) | Stretching |

| ~2980-2900 | C-H (aliphatic) | Stretching |

| ~1740-1720 | C=O (ester) | Stretching |

| ~1680-1660 | C=O (keto) | Stretching |

| ~1550-1450 | C=N, C=C (imidazole ring) | Stretching |

| ~1250-1000 | C-O (ester) | Stretching |

Mass Spectrometry Data

Predicted collision cross-section (CCS) values for various adducts are presented below.[2]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 183.07642 | 136.8 |

| [M+Na]⁺ | 205.05836 | 145.5 |

| [M-H]⁻ | 181.06186 | 138.2 |

| [M+NH₄]⁺ | 200.10296 | 155.8 |

| [M+K]⁺ | 221.03230 | 145.2 |

Experimental Protocols

The following sections detail a plausible synthesis route and standard characterization methodologies for ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate.

Synthesis of Ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate

This procedure is adapted from general methods for the acylation of imidazoles.[3][4]

Materials:

-

1-methylimidazole

-

Ethyl oxalyl chloride

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 1-methylimidazole (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add triethylamine (1.2 eq).

-

Slowly add a solution of ethyl oxalyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate.

Spectroscopic Characterization

The following are general protocols for obtaining the spectroscopic data.[5]

-

¹H and ¹³C NMR Spectroscopy: Spectra are recorded on a 300 MHz or higher field NMR spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

-

IR Spectroscopy: Infrared spectra are recorded on an FTIR spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. Absorption bands are reported in wavenumbers (cm⁻¹).

-

Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

Experimental Workflow

The following diagram illustrates the synthesis and purification workflow for ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate.

References

Molecular weight and formula of (1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of (1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid ethyl ester. Due to the limited availability of published experimental data, this guide also includes a proposed synthesis protocol based on analogous chemical reactions.

Chemical Identity and Properties

This compound, also known as ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate, is a heterocyclic compound featuring a methylated imidazole ring linked to an ethyl oxoacetate moiety. Its chemical structure and key identifiers are summarized below.

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀N₂O₃ | [1] |

| Molecular Weight | 182.18 g/mol | [1] |

| CAS Number | 62366-58-9 | |

| Alternate Names | ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate, ethyl 2-(1-methylimidazol-2-yl)-2-oxoacetate | [1] |

| Melting Point | 60 °C | [2] |

| Boiling Point | 306.8 ± 25.0 °C (at 760 mmHg) | [2] |

Table 2: Predicted Mass Spectrometry Data

The following table lists the predicted mass-to-charge ratios (m/z) for various adducts of the title compound.

| Adduct | Predicted m/z |

| [M+H]⁺ | 183.07642 |

| [M+Na]⁺ | 205.05836 |

| [M-H]⁻ | 181.06186 |

| [M+NH₄]⁺ | 200.10296 |

| [M+K]⁺ | 221.03230 |

| [M]⁺ | 182.06859 |

| [M]⁻ | 182.06969 |

Data sourced from PubChemLite and calculated using CCSbase.[3]

Proposed Experimental Protocol: Synthesis

Proposed Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound.

Detailed Proposed Methodology:

-

Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is assembled.

-

Deprotonation of 1-Methylimidazole: The flask is charged with a solution of 1-methylimidazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.05 equivalents), is added dropwise via the dropping funnel while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete deprotonation at the C2 position of the imidazole ring.

-

Acylation: Diethyl oxalate (1.1 equivalents) is added dropwise to the reaction mixture at -78 °C. After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred for an additional 12-16 hours.

-

Work-up and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is then extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude material is then purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for the title compound are not available in the reviewed literature, a prediction of the key signals in ¹H and ¹³C NMR spectra can be made based on its chemical structure and data from analogous compounds.

Predicted ¹H NMR (in CDCl₃, 400 MHz):

-

δ 7.1-7.3 ppm: (2H, m, imidazole ring protons)

-

δ 4.4 ppm: (2H, q, J = 7.1 Hz, -OCH₂CH₃)

-

δ 4.0 ppm: (3H, s, -NCH₃)

-

δ 1.4 ppm: (3H, t, J = 7.1 Hz, -OCH₂CH₃)

Predicted ¹³C NMR (in CDCl₃, 101 MHz):

-

δ 178-182 ppm: (C=O, keto group)

-

δ 160-164 ppm: (C=O, ester group)

-

δ 140-145 ppm: (C2 of imidazole)

-

δ 125-130 ppm: (C4 and C5 of imidazole)

-

δ 62-64 ppm: (-OCH₂CH₃)

-

δ 34-36 ppm: (-NCH₃)

-

δ 13-15 ppm: (-OCH₂CH₃)

Biological Activity and Applications

Currently, there is no published information regarding the biological activity, mechanism of action, or involvement in any signaling pathways for this compound. Its structure suggests potential as a building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications, a common role for functionalized imidazole derivatives.

Logical Relationship Diagram for Potential Applications

Caption: Potential role of the title compound in drug development.

This guide provides a summary of the currently available information on this compound. Further experimental investigation is required to fully characterize this compound and explore its potential applications.

References

The Core of Angiotensin II Blockade: A Technical Guide to the Key Intermediates in Olmesartan Synthesis

For Researchers, Scientists, and Drug Development Professionals

Olmesartan, a potent and selective angiotensin II receptor antagonist, is a cornerstone in the management of hypertension. Its complex molecular architecture necessitates a multi-step synthesis, the efficiency of which hinges on the successful preparation of several key intermediates. This technical guide provides an in-depth exploration of the core intermediates in the synthesis of Olmesartan Medoxomil, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid researchers and professionals in the field of drug development.

The Central Imidazole Moiety: Synthesis of Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate

A pivotal intermediate in many Olmesartan synthesis routes is the substituted imidazole, ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. This molecule provides the core heterocyclic structure to which the biphenyl tetrazole side chain is attached. Various synthetic strategies have been developed to produce this intermediate efficiently.

One common and effective method involves a Grignard reaction with diethyl 2-propyl-imidazole-4,5-dicarboxylate.[1][2] This approach offers a high yield and a relatively straightforward procedure.

Experimental Protocol: Grignard Reaction for Imidazole Monoester Synthesis[1][2]

-

Preparation of Grignard Reagent: Prepare a solution of methylmagnesium chloride (MeMgCl) in tetrahydrofuran (THF).

-

Reaction Setup: In a reaction vessel under a nitrogen atmosphere, dissolve diethyl 2-propyl-imidazole-4,5-dicarboxylate in THF and cool the solution to a temperature between -10°C and 0°C.

-

Grignard Addition: Slowly add the prepared MeMgCl solution to the solution of the diethyl ester while maintaining the temperature between -5°C and 0°C.

-

Reaction Monitoring: Stir the reaction mixture at this temperature for approximately 10 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction mixture by pouring it into a 25% aqueous solution of ammonium chloride.

-

Extraction: Extract the product into ethyl acetate.

-

Work-up: Separate the organic phase, wash it with brine, dry it over anhydrous sodium sulfate (Na2SO4), and concentrate it under reduced pressure.

-

Crystallization: Crystallize the resulting crude product from diisopropyl ether to obtain pure ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate.

| Parameter | Value | Reference |

| Starting Material | Diethyl 2-propyl-imidazole-4,5-dicarboxylate | [1][2] |

| Reagent | Methylmagnesium chloride | [1] |

| Solvent | Tetrahydrofuran | [1] |

| Reaction Temperature | -10°C to 0°C | [1] |

| Yield | 85-90% | [1] |

| Purity (by HPLC) | >99.5% (after acid-base treatment) | [2] |

The Biphenyl Tetrazole Side Chain: A Common Precursor

The pharmacologically active portion of Olmesartan that blocks the angiotensin II receptor is the biphenyl tetrazole moiety. A common precursor for introducing this group is 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide. The trityl group serves as a protecting group for the tetrazole ring during the synthesis.

Coupling and Elaboration: The Path to Olmesartan

The synthesis of Olmesartan proceeds through the coupling of the imidazole and biphenyl tetrazole intermediates, followed by a series of transformations to introduce the medoxomil ester and deprotect the tetrazole ring.

Synthetic Pathway Overview

Caption: Overall synthetic pathway to Olmesartan Medoxomil.

Key Transformation Steps and Experimental Protocols

1. N-Alkylation to form Trityl Olmesartan Ethyl Ester [3]

This crucial step involves the coupling of the imidazole and biphenyl tetrazole fragments.

-

Protocol:

-

Dissolve ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate in N,N-dimethylacetamide (DMA).

-

Add powdered anhydrous potassium carbonate (K2CO3).

-

Add 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide at room temperature.

-

Heat the reaction mixture to 40-45°C and stir for approximately 12 hours.

-

After completion, add acetone to precipitate the product.

-

| Parameter | Value | Reference |

| Reactant 1 | Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate | [3] |

| Reactant 2 | 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide | [3] |

| Base | Anhydrous K2CO3 | [3] |

| Solvent | N,N-Dimethylacetamide (DMA) | [3] |

| Temperature | 40-45°C | [3] |

| Reaction Time | 12 hours | [3] |

| Yield | 90% | [3] |

2. Saponification to Trityl Olmesartan [3]

The ethyl ester of Trityl Olmesartan is hydrolyzed to the corresponding carboxylic acid.

-

Protocol:

-

Dissolve Trityl Olmesartan Ethyl Ester in a mixture of tetrahydrofuran (THF) and ethanol.

-

Cool the solution to 10-15°C.

-

Add a pre-cooled aqueous solution of sodium hydroxide (NaOH).

-

Stir the reaction mixture for 5 hours at 10-15°C.

-

Concentrate the reaction mass under reduced pressure to obtain the sodium salt of Trityl Olmesartan.

-

3. Esterification to Trityl Olmesartan Medoxomil [3]

The medoxomil ester is introduced in this step.

-

Protocol:

-

The crude Trityl Olmesartan sodium salt is reacted with (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride.

-

The reaction is typically carried out in the presence of a catalyst such as sodium iodide (NaI).

-

| Parameter | Value | Reference |

| Starting Material | Trityl Olmesartan Sodium Salt | [3] |

| Reagent | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride | [4] |

| Catalyst | Sodium Iodide (NaI) | [3] |

| Yield | 90% | [3] |

| Purity (by HPLC) | ≥99.5% | [3] |

4. Deprotection to Olmesartan Medoxomil [3]

The final step involves the removal of the trityl protecting group from the tetrazole ring.

-

Protocol:

-

Suspend Trityl Olmesartan Medoxomil in 75% v/v aqueous acetic acid.

-

Stir the suspension at 25-30°C for 10 hours.

-

Filter off the byproduct, trityl alcohol.

-

To the filtrate, add methylene chloride and water for extraction.

-

Separate the organic layer, wash, and concentrate to obtain crude Olmesartan Medoxomil.

-

Purify the crude product by crystallization from a suitable solvent system (e.g., acetone/ethyl acetate).

-

| Parameter | Value | Reference |

| Starting Material | Trityl Olmesartan Medoxomil | [3] |

| Reagent | 75% v/v Aqueous Acetic Acid | [3] |

| Temperature | 25-30°C | [3] |

| Reaction Time | 10 hours | [3] |

| Yield | 90% | [3] |

| Final Purity (by HPLC) | 99.9% | [3] |

Logical Workflow for Olmesartan Synthesis

The synthesis of Olmesartan Medoxomil can be visualized as a convergent process where two key fragments are prepared separately and then combined.

References

- 1. Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate | 144689-93-0 [chemicalbook.com]

- 2. jocpr.com [jocpr.com]

- 3. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. newdrugapprovals.org [newdrugapprovals.org]

The Pivotal Role of Imidazole Derivatives in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique electronic properties, structural versatility, and ability to engage in various biological interactions have cemented its status as a "privileged" structure in drug discovery. This technical guide provides an in-depth exploration of the multifaceted roles of imidazole derivatives, focusing on their therapeutic applications, mechanisms of action, and the experimental methodologies underpinning their development.

Therapeutic Landscape of Imidazole Derivatives

Imidazole-based compounds exhibit a remarkably broad spectrum of pharmacological activities, leading to their successful development as therapeutic agents for a wide range of diseases.[1][2] Their clinical significance is particularly prominent in the following areas:

-

Antifungal Agents: Imidazole derivatives were among the first classes of synthetic antifungals and continue to be vital in treating mycotic infections.[3][4]

-

Anticancer Agents: A growing body of evidence highlights the potential of imidazole-containing molecules in oncology, with derivatives showing efficacy against various cancer cell lines.[2][5][6]

-

Enzyme Inhibitors: The imidazole nucleus is a key pharmacophore in the design of inhibitors for a diverse range of enzymes, playing a crucial role in modulating pathological processes.[7][8]

-

G-Protein Coupled Receptor (GPCR) Modulators: Imidazole derivatives have been successfully developed as ligands for GPCRs, including histamine receptors, demonstrating their utility in treating allergies and gastric ulcers.[9][10]

-

Other Therapeutic Areas: The pharmacological utility of imidazoles extends to antibacterial, antiviral, anti-inflammatory, and neuroprotective applications.[7][11]

Quantitative Analysis of Biological Activity

The potency and efficacy of imidazole derivatives are quantified through various in vitro assays. The following tables summarize key quantitative data for representative compounds across different therapeutic targets.

Table 1: Anticancer Activity of Imidazole Derivatives (IC50 Values)

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Benzimidazole Sulfonamides | A549 (Lung Carcinoma) | 0.15 | [2] |

| HeLa (Cervical Cancer) | 0.21 | [2] | |

| HepG2 (Liver Cancer) | 0.33 | [2] | |

| MCF-7 (Breast Cancer) | 0.17 | [2] | |

| Imidazole-1,2,3-triazole Hybrids | Caco2 (Colorectal Adenocarcinoma) | Varies | [1] |

| HCT116 (Colon Cancer) | Varies | [1] | |

| HeLa (Cervical Cancer) | Varies | [1] | |

| MCF-7 (Breast Cancer) | Varies | [1] | |

| Fused Imidazole Derivatives | MDA-MB-231 (Breast Cancer) | 2.29 - 9.96 | [12] |

| T47D (Breast Cancer) | 2.29 - 9.96 | [12] | |

| A549 (Lung Carcinoma) | 2.29 - 9.96 | [12] | |

| Imidazole-Thiazolidinedione Hybrids | MCF-7 (Breast Cancer) | 4.02 | [12] |

| MDA-MB-231 (Breast Cancer) | 6.92 | [12] |

Table 2: Antifungal Activity of Imidazole Derivatives (MIC Values)

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Naphthalen-2-acyl imidazolium salts | Candida auris | 3.125 | [13] |

| Imidazole derivatives | Candida albicans | Varies | [14] |

| Ketoconazole | Candida albicans | Varies | [14] |

| Miconazole | Candida albicans | Varies | [14] |

| Clotrimazole | Candida albicans | Varies | [14] |

Table 3: Enzyme Inhibition by Imidazole Derivatives (Kᵢ and IC50 Values)

| Compound Class | Target Enzyme | Inhibition Constant (Kᵢ) | IC50 (µM) | Reference |

| Imidazole Derivatives | Cyclooxygenase-2 (COX-2) | 0.25 | [15] | |

| Antifungal Imidazoles | Cytochrome P450 1A2 | 0.4 µM | [16] | |

| Cytochrome P450 2B6 | 0.04 µM | [16] | ||

| Cytochrome P450 2C19 | 0.008 µM | [16] | ||

| Cytochrome P450 2C9 | 0.01 µM | [16] | ||

| Cytochrome P450 2D6 | 0.40 µM | [16] | ||

| Cytochrome P450 3A4 | 0.02 µM | [16] |

Table 4: Histamine Receptor Binding Affinity of Imidazole Derivatives (Kᵢ Values)

| Compound Class | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Reference |

| Imidazole Carbamates | Histamine H3 Receptor | < 100 | [9] |

| Histamine H4 Receptor | 118 - 1460 | [9] | |

| Imidazole-based Antagonists | Histamine H3 Receptor | Varies | [17] |

Key Signaling Pathways Modulated by Imidazole Derivatives

The therapeutic effects of imidazole derivatives are often attributed to their ability to modulate specific signaling pathways implicated in disease pathogenesis. This section explores two such pathways and illustrates the points of intervention by these compounds.

Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis.[18] Its aberrant activation is a hallmark of many cancers.[19] Certain imidazole derivatives have been shown to interfere with this pathway, leading to the downregulation of target genes involved in cell proliferation and survival.[15]

Caption: Wnt/β-catenin signaling and imidazole derivative intervention.

p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[20] Pyridinyl imidazole compounds are a well-known class of p38 MAPK inhibitors that have been instrumental in elucidating the role of this pathway in various diseases.[8][21]

Caption: p38 MAPK signaling cascade and inhibition by pyridinyl imidazoles.

Experimental Protocols

The development and evaluation of imidazole derivatives rely on a suite of standardized experimental protocols. This section provides detailed methodologies for key assays.

Synthesis of 1,2,4-Trisubstituted Imidazoles

This protocol describes a general method for the synthesis of 1,2,4-trisubstituted imidazoles via a copper-catalyzed multicomponent reaction.[12][22]

Materials:

-

Chalcone or benzil derivative

-

Benzylamine derivative

-

Ammonium acetate

-

Copper(I) iodide (CuI) or Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

-

Iodine (I₂) (if using Cu(OTf)₂)

-

Butanol (BuOH) or other suitable solvent

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Thin-layer chromatography (TLC) apparatus

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add the chalcone or benzil derivative (1.0 mmol), benzylamine derivative (1.2 mmol), and ammonium acetate (2.0 mmol).

-

Add the copper catalyst (e.g., CuI, 10 mol%) and, if applicable, the co-catalyst (e.g., I₂, 10 mol%).

-

Add the solvent (e.g., butanol, 5 mL).

-

Equip the flask with a reflux condenser and heat the reaction mixture to reflux with stirring.

-

Monitor the reaction progress by TLC until the starting materials are consumed.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[9][23][24][25]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Imidazole derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of the imidazole derivative in complete cell culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

In Vitro Antifungal Susceptibility Testing

The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antifungal agent.[14][19]

Materials:

-

Fungal isolate

-

RPMI-1640 medium with L-glutamine and buffered with MOPS

-

96-well microtiter plates

-

Imidazole derivative stock solution (in DMSO)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a standardized inoculum of the fungal isolate in RPMI-1640 medium.

-

Prepare serial twofold dilutions of the imidazole derivative in RPMI-1640 medium in a 96-well plate.

-

Inoculate each well with the fungal suspension to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

Include a drug-free growth control well and a sterile medium blank well.

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the MIC, which is the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% or ≥80%) compared to the growth control. This can be assessed visually or by reading the optical density with a microplate reader.

Radioligand Binding Assay for Histamine H3 Receptor

This assay measures the ability of an imidazole derivative to displace a radiolabeled ligand from the histamine H3 receptor, thereby determining its binding affinity.[2][3][13][17][26]

Materials:

-

Cell membranes expressing the human histamine H3 receptor

-

Radioligand (e.g., [³H]-Nα-methylhistamine)

-

Imidazole derivative test compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., a high concentration of an unlabeled H3 agonist/antagonist)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Prepare dilutions of the imidazole derivative in the assay buffer.

-

In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

-

Calculate the specific binding and determine the IC50 of the test compound. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Cytochrome P450 Inhibition Assay

This assay evaluates the potential of an imidazole derivative to inhibit the activity of major cytochrome P450 (CYP) enzymes, which is crucial for predicting drug-drug interactions.[5][6][7][11]

Materials:

-

Human liver microsomes

-

NADPH regenerating system

-

Specific probe substrates for different CYP isoforms (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4)

-

Imidazole derivative test compound

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system

Procedure:

-

Prepare a pre-incubation mixture containing human liver microsomes, buffer, and the imidazole derivative at various concentrations.

-

Initiate the reaction by adding the NADPH regenerating system and the specific CYP probe substrate.

-

Incubate the reaction mixture at 37°C for a specific time.

-

Terminate the reaction by adding a quenching solution, typically cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite of the probe substrate.

-

Determine the rate of metabolite formation at each inhibitor concentration and calculate the IC50 value for the inhibition of the specific CYP isoform.

Conclusion

The imidazole scaffold continues to be a highly prolific source of new therapeutic agents. Its inherent drug-like properties and synthetic tractability ensure its enduring relevance in medicinal chemistry. A thorough understanding of the structure-activity relationships, mechanisms of action, and relevant signaling pathways, coupled with robust experimental validation, is paramount for the successful design and development of novel imidazole-based drugs. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities and unlock the full therapeutic potential of this remarkable heterocyclic system.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. biorxiv.org [biorxiv.org]

- 4. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]

- 5. criver.com [criver.com]

- 6. xenotech.com [xenotech.com]

- 7. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 8. p38 mitogen-activated protein kinase inhibitors--mechanisms and therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. Patterns of in vitro activity of itraconazole and imidazole antifungal agents against Candida albicans with decreased susceptibility to fluconazole from Spain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. Advances in the development of Wnt/β-catenin signaling inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Inhibition of p38 MAP kinase as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchhub.com [researchhub.com]

- 24. texaschildrens.org [texaschildrens.org]

- 25. atcc.org [atcc.org]

- 26. epub.uni-regensburg.de [epub.uni-regensburg.de]

The Grignard Reaction with Imidazole Esters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Grignard reaction, a cornerstone of carbon-carbon bond formation, exhibits remarkable utility and unique reactivity when applied to imidazole-based esters. This technical guide provides a comprehensive overview of the Grignard reaction with two primary classes of imidazole esters: N-acylimidazoles and alkyl 1-imidazolecarboxylates . For drug development professionals and organic chemists, these reactions offer powerful and often advantageous routes to synthesizing key intermediates such as ketones and esters. This document details the core reaction mechanisms, provides in-depth experimental protocols, summarizes quantitative data, and discusses the chemoselectivity and potential side reactions associated with these transformations. Furthermore, a comparative analysis with established synthetic methodologies, such as the Weinreb amide, is presented to highlight the strategic advantages of employing imidazole esters in organic synthesis.

Introduction: The Versatility of Imidazole Esters in Acyl Transfer Chemistry

Imidazole and its derivatives have long been recognized as valuable reagents and structural motifs in organic chemistry and medicinal chemistry. Their unique electronic properties make them excellent activating groups for acyl transfer reactions. N-acylimidazoles, in particular, are highly efficient acylating agents, often referred to as "activated amides." Similarly, alkyl 1-imidazolecarboxylates serve as effective carbonyl synthons. The reaction of these imidazole esters with highly nucleophilic Grignard reagents provides a direct and efficient pathway for the synthesis of ketones and esters, respectively. A key advantage of using N-acylimidazoles is the circumvention of the over-addition problem often encountered with more reactive acylating agents like acid chlorides or standard esters, which typically lead to tertiary alcohols.[1][2] This guide will explore the nuances of these reactions, providing the necessary technical details for their successful implementation in a research and development setting.

Reaction Mechanisms and Principles

The utility of imidazole esters in Grignard reactions stems from the excellent leaving group ability of the imidazole or imidazolate anion. The specific reaction pathway and products are determined by the nature of the imidazole ester employed.

Synthesis of Ketones from N-Acylimidazoles

The reaction of an N-acylimidazole with a Grignard reagent (R'-MgX) proceeds via a nucleophilic acyl substitution to furnish a ketone. The proposed mechanism involves the initial attack of the Grignard reagent on the electrophilic carbonyl carbon of the N-acylimidazole. This addition forms a tetrahedral intermediate. Unlike the reaction with a standard ester or acid chloride, this intermediate is relatively stable and does not readily collapse to the ketone until workup. This stability is attributed to the nature of the imidazole leaving group. Upon acidic workup, the tetrahedral intermediate collapses, eliminating imidazole and yielding the desired ketone. This two-step process effectively prevents the second addition of the Grignard reagent to the newly formed ketone, thus avoiding the formation of tertiary alcohol byproducts.[1][2]

Caption: Reaction mechanism for ketone synthesis from N-acylimidazoles.

Synthesis of Esters from Alkyl 1-Imidazolecarboxylates

The reaction of an alkyl 1-imidazolecarboxylate with a Grignard reagent provides a facile route to esters.[3][4] In this reaction, the imidazolecarbonyl group acts as an effective equivalent of a chloroformate. The Grignard reagent attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate expels the imidazolate anion, which is a good leaving group, to furnish the desired ester. This method is particularly advantageous as it avoids the use of hazardous reagents like phosgene or its derivatives, which are often employed in the synthesis of chloroformates.[3]

Caption: Reaction mechanism for ester synthesis from alkyl 1-imidazolecarboxylates.

Experimental Protocols

The successful execution of Grignard reactions with imidazole esters requires careful attention to anhydrous conditions and reaction setup. Below are detailed methodologies for key experiments.

General Experimental Workflow

A typical experimental workflow for the Grignard reaction with imidazole esters is outlined below. All glassware should be rigorously dried, and anhydrous solvents must be used.

Caption: General experimental workflow for the Grignard reaction with imidazole esters.

Protocol for the Synthesis of Esters from Alkyl 1-Imidazolecarboxylates

This protocol is adapted from the work of Werner and Barrett.[4]

Materials:

-

Alkyl 1-imidazolecarboxylate (1.0 equiv)

-

Grignard reagent (1.0-1.2 equiv, solution in THF or Et₂O)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the alkyl 1-imidazolecarboxylate dissolved in anhydrous THF.

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add the Grignard reagent dropwise to the stirred solution via a syringe.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the specified time (typically 1-4 hours, monitored by TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with Et₂O (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or distillation to afford the pure ester.

Protocol for the Synthesis of Ketones from N-Acylimidazoles

Materials:

-

N-Acylimidazole (1.0 equiv)

-

Grignard reagent (1.1-1.5 equiv, solution in THF or Et₂O)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask fitted with a dropping funnel, magnetic stir bar, and an inert gas inlet, dissolve the N-acylimidazole in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add the Grignard reagent to the dropping funnel and add it dropwise to the stirred solution of the N-acylimidazole over a period of 30 minutes.

-

Stir the reaction mixture at -78 °C for an additional 1-2 hours.

-

Quench the reaction at -78 °C by the slow addition of 1 M HCl.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Separate the layers and extract the aqueous layer with EtOAc or Et₂O.

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or crystallization to yield the desired ketone.

Quantitative Data and Substrate Scope

The Grignard reaction with imidazole esters generally proceeds in good to excellent yields with a broad range of substrates.

Synthesis of Esters from Alkyl 1-Imidazolecarboxylates

The reaction is tolerant of a variety of Grignard reagents and alcohols used to prepare the imidazolecarboxylate.

| Entry | Grignard Reagent (R'-MgX) | Alcohol (R-OH) | Product (R-COOR') | Yield (%) |

| 1 | Phenylmagnesium chloride | 3-Phenyl-1-propanol | 3-Phenylpropyl benzoate | 95 |

| 2 | n-Butylmagnesium chloride | 3-Phenyl-1-propanol | 3-Phenylpropyl pentanoate | 88 |

| 3 | iso-Propylmagnesium chloride | 3-Phenyl-1-propanol | 3-Phenylpropyl isobutyrate | 86 |

| 4 | Benzylmagnesium chloride | 3-Phenyl-1-propanol | 3-Phenylpropyl 2-phenylethanoate | 94 |

| 5 | Phenylmagnesium chloride | Cyclohexanol | Cyclohexyl benzoate | 85 |

| 6 | Phenylmagnesium chloride | (-)-Menthol | (-)-Menthyl benzoate | 78 |

Data adapted from Werner, T.; Barrett, A. G. M. J. Org. Chem. 2006, 71 (11), 4302–4304.[4]

It is important to note that reactions with vinyl and allyl Grignard reagents have been reported to give complex and intractable mixtures.[4]

Synthesis of Ketones from N-Acylimidazoles

The synthesis of ketones from N-acylimidazoles is also a high-yielding process and demonstrates good functional group tolerance.

| Entry | N-Acylimidazole | Grignard Reagent | Product | Yield (%) |

| 1 | N-Benzoylimidazole | Methylmagnesium bromide | Acetophenone | 92 |

| 2 | N-Benzoylimidazole | Phenylmagnesium bromide | Benzophenone | 95 |

| 3 | N-(4-Methoxybenzoyl)imidazole | Ethylmagnesium bromide | 1-(4-Methoxyphenyl)propan-1-one | 88 |

| 4 | N-Hexanoylimidazole | Phenylmagnesium bromide | Hexanophenone | 85 |

| 5 | N-(Cyclohexanecarbonyl)imidazole | Methylmagnesium bromide | Acetylcyclohexane | 89 |

Yields are representative and compiled from various sources in the literature.

Chemoselectivity and Side Reactions

Chemoselectivity

A significant advantage of using N-acylimidazoles for ketone synthesis is the high degree of chemoselectivity observed. The reaction generally proceeds without affecting other potentially reactive functional groups such as esters, nitriles, and halides present in the Grignard reagent or the N-acylimidazole. This is in contrast to the often less selective reactions with acid chlorides. The use of "turbo-Grignard" reagents (RMgCl·LiCl) can further enhance functional group tolerance by allowing the reaction to be performed at lower temperatures.

Side Reactions

While the Grignard reaction with imidazole esters is generally clean, some side reactions can occur under certain conditions:

-

Over-addition: Although significantly suppressed with N-acylimidazoles compared to other acylating agents, over-addition to form tertiary alcohols can occur, especially if the reaction temperature is not carefully controlled or if a large excess of a highly reactive Grignard reagent is used.

-

Reaction with the Imidazole Ring: Grignard reagents are strong bases and can potentially deprotonate the imidazole ring, particularly at the C2 position if it is unsubstituted. This is more of a concern with imidazolium salts.[5] However, in the case of N-acylimidazoles and alkyl 1-imidazolecarboxylates under typical reaction conditions, the carbonyl group is significantly more electrophilic, and attack at this site is the predominant pathway.

-

Enolization: If the N-acylimidazole possesses an α-proton, the Grignard reagent can act as a base, leading to enolate formation and recovery of the starting material upon workup. Using a non-nucleophilic base to pre-form the enolate can be a strategy to achieve α-alkylation if desired.

-

Complex Mixtures with Reactive Grignard Reagents: As noted, vinyl and allyl Grignard reagents can lead to complex reaction mixtures with alkyl 1-imidazolecarboxylates, likely due to competing reaction pathways.[4]

-

Attack on N-Acyl Group in Heterocycles: In certain N-acyl-activated heterocyclic systems, such as N-acylpyrazinium salts, the Grignard reagent may attack the N-acyl carbonyl group, leading to cleavage of the acyl group from the heterocycle.[6]